B1574607 DSP-0509

DSP-0509

カタログ番号 B1574607
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DSP-0509 is a synthetic, small molecule, toll-like receptor (TLR) 7 agonist, with potential immunostimulatory and antineoplastic activities. Upon intravenous administration, DSP-0509 activates TLR7, thereby inducing type I interferon secretion and activation of cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune responses, thereby reducing tumor cell growth. TLR7 is a member of the TLR family, which plays a fundamental role in pathogen recognition and activation of innate immunity.

科学的研究の応用

TLR7 Agonist and Antitumor Effects

DSP-0509, identified as a novel small-molecule TLR7 agonist, demonstrates significant anti-tumor immune effects. This molecule is distinctively designed for systemic administration with a short half-life. In various syngeneic tumor-bearing mouse models, DSP-0509 has shown its effectiveness in reducing tumor growth, not only in primary lesions but also in lung metastatic lesions. It activates bone marrow-derived dendritic cells (BMDCs) and induces inflammatory cytokines, including type I interferons. The combination of DSP-0509 with immune checkpoint blockade, like anti-PD-1 or anti-CTLA-4 antibodies, significantly enhances tumor growth inhibition, induces effector memory T cells, and activates T cell function pathways and antigen presentation pathways. These findings suggest DSP-0509's potential as a systemic TLR7 agonist for multiple cancer treatments, enhancing anti-tumor immune effects of immune checkpoint blockers (ICBs) (Ota et al., 2023).

Intravenous Injectable TLR7 Agonist

DSP-0509, as a small molecule TLR7 agonist formulated for intravenous administration, showcases strong agonistic activity on human TLR7. This activity is demonstrated through in vitro reporter assay systems and TLR7 knockout mice. It induces interferon alpha (IFNα) and inflammatory cytokines in human blood and has shown to suppress tumor growth in LM8-bearing syngeneic mouse models. Notably, the combination of DSP-0509 with anti-PD-1 antibody in CT26-bearing mice significantly suppressed tumor growth compared to monotherapies. This suggests that DSP-0509's intravenous administration can serve as an effective anti-tumor agent, particularly in combination with other immunotherapies (Ota et al., 2018).

特性

製品名

DSP-0509

IUPAC名

N/A

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

DSP-0509;  DSP 0509;  DSP0509; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。